2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives have been widely used in pharmaceuticals and other fields . The structure suggests the presence of a chlorophenyl group, an imidazole ring, and a phenylacetamide moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazole derivatives are often synthesized through multi-step reactions involving various reagents . For instance, a related compound, ketamine, is synthesized from cyclohexanone and 2-chlorophenyl magnesium bromide, followed by dehydration, oxidation, imination, and rearrangement .Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as NMR, IR spectroscopy, and X-ray crystallography . These techniques can provide detailed information about the compound’s atomic and molecular structure.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. Imidazole derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, solubility, and stability .Scientific Research Applications
Analgesic and Anesthetic Properties
- Application : Researchers have explored compound X as a potential alternative to ketamine due to its similar pharmacological profile. It may offer advantages in terms of safety, efficacy, and reduced side effects .
Synthetic Cathinones Analysis
- Application : Compound X has been studied using liquid chromatography-mass spectrometry (LC-MS) methods, particularly in the context of synthetic cathinone analysis .
Anti-Inflammatory and Analgesic Activity
- Application : A specific compound structurally related to compound X demonstrated anti-inflammatory and analgesic properties. This suggests that compound X might have similar effects .
Neuropharmacology and Mood Disorders
- Application : Researchers have investigated compound X’s effects on mood and neuropharmacology. It may have potential applications in mood disorder management .
Chemical Synthesis and Drug Development
- Application : Scientists have explored its synthesis pathways, aiming to develop novel derivatives with improved properties for therapeutic use .
Veterinary Medicine
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-16-9-5-4-6-14(16)12-22-11-10-20-18(22)24-13-17(23)21-15-7-2-1-3-8-15/h1-11H,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGVPOWOQGWEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.